molecular formula C23H23N3O4 B11370925 5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11370925
M. Wt: 405.4 g/mol
InChI Key: GROGQWCGXAZLNI-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, an oxadiazole ring, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. A general synthetic route may include the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting a hydrazide derivative with a nitrile or carboxylic acid derivative under dehydrating conditions.

    Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable phenol derivative is reacted with a propyl halide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an appropriate amine under coupling conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, substitution may yield various substituted derivatives, and hydrolysis may yield carboxylic acids and amines.

Scientific Research Applications

5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and organic semiconductors.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of other complex organic molecules.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular targets.

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The oxadiazole ring and benzofuran core may play a crucial role in binding to these targets and modulating their activity. The propoxyphenyl group may enhance the compound’s lipophilicity and improve its ability to cross cell membranes.

Comparison with Similar Compounds

5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    5-ethyl-3-methyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide: This compound has a methoxy group instead of a propoxy group, which may affect its chemical properties and biological activity.

    5-ethyl-3-methyl-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide: This compound has an ethoxy group instead of a propoxy group, which may result in different solubility and reactivity.

    5-ethyl-3-methyl-N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide: This compound has a butoxy group instead of a propoxy group, which may influence its pharmacokinetic properties and potency.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that may not be observed in other similar compounds.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-4-12-28-17-9-7-16(8-10-17)20-22(26-30-25-20)24-23(27)21-14(3)18-13-15(5-2)6-11-19(18)29-21/h6-11,13H,4-5,12H2,1-3H3,(H,24,26,27)

InChI Key

GROGQWCGXAZLNI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)CC)C

Origin of Product

United States

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